molecular formula C8H20Al2O B094521 Tetraethyldialuminoxane CAS No. 1069-83-6

Tetraethyldialuminoxane

Cat. No. B094521
CAS RN: 1069-83-6
M. Wt: 186.21 g/mol
InChI Key: LWBWGOJHWAARSS-UHFFFAOYSA-N
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Description

Tetraethyldialuminoxane is an organoaluminum compound with the linear formula (C2H5)2AlOAl(C2H5)2 . It is a solution with a concentration of 1.0 M in toluene . The CAS Number for this compound is 1069-83-6 .


Molecular Structure Analysis

This compound has a molecular weight of 186.21 g/mol . The molecular formula is C8H20Al2O . The InChI string is 1S/4C2H5.2Al.O/c4*1-2;;;/h4*1H2,2H3;;; and the InChI key is LWBWGOJHWAARSS-UHFFFAOYSA-N . The Canonical SMILES string is CCAlOAlCC .


Physical And Chemical Properties Analysis

This compound has a density of 0.86 g/mL at 25 °C . It is a solution with a concentration of 1.0 M in toluene .

Scientific Research Applications

  • Isolation and Stability of Tetraethyldialuminoxane : Siergiejczyk and Synoradzki (1986) studied the reaction products of triethylaluminium with water, isolating pure this compound trimer. This trimer was found to be stable at room temperature for several weeks, indicating its potential for various chemical applications (Siergiejczyk & Synoradzki, 1986).

  • Synthesis and Structure Study : Kacprzak and Serwatowski (2004) explored the structure of tetramethyldialuminoxane. They developed a new method for synthesizing methylaluminoxanes and tetramethyldialuminoxanes, suggesting the compound's relevance in organometallic chemistry (Kacprzak & Serwatowski, 2004).

  • Modification of Alumina Surface Properties : Pereira et al. (2000) discussed the use of Tetraethylorthosilicate, a related compound, for plasma treatment on alumina. The treatment resulted in hydrophobic and chemically resistant films, showcasing an application in material science (Pereira et al., 2000).

  • Ion-Solvent and Ion-Ion Interactions : Day (1977) investigated the use of alkali metal tetraalkylaluminates in nonaqueous solutions, including this compound. This study provides insights into the interaction of these compounds in nonpolar solvents, important for understanding their behavior in various applications (Day, 1977).

Safety and Hazards

When handling Tetraethyldialuminoxane, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

diethylalumanyloxy(diethyl)alumane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H5.2Al.O/c4*1-2;;;/h4*1H2,2H3;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBWGOJHWAARSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Al](CC)O[Al](CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Al2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586826
Record name Tetraethyldialuminoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1069-83-6
Record name Tetraethyldialuminoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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